N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride
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Overview
Description
N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride is a chemical compound known for its significant pharmacological properties. It is often used in scientific research due to its ability to interact with specific biological targets, making it valuable in the study of various physiological processes and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-diaminobutane with a suitable aldehyde or ketone.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the pyrrolidine intermediate with 2-methoxybenzyl chloride under basic conditions to form the desired N-(2-Methoxyphenyl)-3-pyrrolidinamine.
Formation of the Dihydrochloride Salt: The final step involves the treatment of the amine with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: N-(2-Methoxyphenyl)-3-pyrrolidinamine N-oxide.
Reduction: N-(2-Methoxyphenyl)-3-pyrrolidinamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of neurotransmitter systems due to its interaction with specific receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist or agonist, depending on the receptor subtype, modulating the release and uptake of neurotransmitters. This interaction influences various physiological processes, including mood regulation, pain perception, and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-3-piperidinamine dihydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
N-(2-Methoxyphenyl)-3-morpholinamine dihydrochloride: Contains a morpholine ring, offering different pharmacological properties.
Uniqueness
N-(2-Methoxyphenyl)-3-pyrrolidinamine dihydrochloride is unique due to its specific interaction with certain neurotransmitter receptors, which distinguishes it from other similar compounds. Its methoxyphenyl group also contributes to its distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)pyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9;;/h2-5,9,12-13H,6-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYCTVIVYYJDML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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